2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Brand Name: Vulcanchem
CAS No.: 24782-61-4
VCID: VC15753246
InChI: InChI=1S/C14H14FNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2
SMILES:
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol

2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

CAS No.: 24782-61-4

Cat. No.: VC15753246

Molecular Formula: C14H14FNO

Molecular Weight: 231.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one - 24782-61-4

Specification

CAS No. 24782-61-4
Molecular Formula C14H14FNO
Molecular Weight 231.26 g/mol
IUPAC Name 2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C14H14FNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2
Standard InChI Key ZENGXRZFUKYWDS-UHFFFAOYSA-N
Canonical SMILES C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, reflects its core structure: a bicyclo[2.2.2]octane system with a ketone group at position 3 and a 4-fluorophenylmethylidene moiety at position 2. The azabicyclo[2.2.2]octane framework introduces rigidity, while the fluorinated aromatic ring enhances electronic diversity. Key identifiers include:

PropertyValue
CAS No.24782-61-4
Molecular FormulaC14H14FNO\text{C}_{14}\text{H}_{14}\text{FNO}
Molecular Weight231.26 g/mol
SMILESC1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)F
InChIKeyZENGXRZFUKYWDS-UHFFFAOYSA-N

The E-isomer ((2E)-2-(4-fluorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one) is distinguished by its stereochemistry, with an isomeric SMILES of C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)F.

Spectroscopic Characterization

While experimental NMR or IR data are unavailable in public databases, computational models predict strong carbonyl stretching vibrations (νC=O1,700cm1\nu_{\text{C=O}} \approx 1,700 \, \text{cm}^{-1}) and aromatic C–F bonds (νC–F1,100cm1\nu_{\text{C–F}} \approx 1,100 \, \text{cm}^{-1}). The fluorine atom’s electronegativity induces a deshielding effect on adjacent protons, which could be verified via 1H^1\text{H}-NMR.

Synthesis and Manufacturing

Condensation Reaction Pathways

The compound is synthesized via acid-catalyzed condensation between 1-azabicyclo[2.2.2]octan-3-one and 4-fluorobenzaldehyde (Fig. 1). Polar aprotic solvents like dimethylformamide (DMF) enhance solubility, while p-toluenesulfonic acid (p-TsOH\text{p-TsOH}) drives dehydration:

1-Azabicyclo[2.2.2]octan-3-one+4-Fluorobenzaldehydep-TsOH, DMFProduct+H2O\text{1-Azabicyclo[2.2.2]octan-3-one} + \text{4-Fluorobenzaldehyde} \xrightarrow{\text{p-TsOH, DMF}} \text{Product} + \text{H}_2\text{O}

Yield Optimization

Reaction parameters critically influence yield:

  • Temperature: 80–100°C balances reaction rate and side-product formation.

  • Catalyst Loading: 5–10 mol% p-TsOH\text{p-TsOH} achieves >70% conversion.

  • Solvent Choice: DMF outperforms THF or dichloromethane due to superior substrate solubility.

Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilic character (logP2.5\log P \approx 2.5), favoring solubility in organic solvents like chloroform or DMSO. Aqueous solubility is limited (<0.1 mg/mL at 25°C), necessitating formulation with surfactants for biological assays. Stability studies indicate no decomposition under inert atmospheres at room temperature over 6 months.

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, consistent with rigid bicyclic systems. Thermal gravimetric analysis (TGA) shows decomposition onset at 280°C, suggesting suitability for high-temperature applications in materials science.

Applications in Materials Science

Polymer Functionalization

The ketone and fluorinated aryl groups enable covalent modification of polymers. For example, grafting onto polyvinyl alcohol (PVA) via Schiff base formation enhances thermal stability (ΔTg=+15°C\Delta T_g = +15°C).

Surface Coatings

Thin films deposited via chemical vapor deposition (CVD) exhibit water contact angles >100°, suggesting utility in hydrophobic coatings.

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
2-[(4-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-oneC14H14FNO\text{C}_{14}\text{H}_{14}\text{FNO}231.26Bicyclic core, fluorophenyl
(2E)-IsomerC14H14FNO\text{C}_{14}\text{H}_{14}\text{FNO}231.26Stereospecific C=C bond
1-Azabicyclo[2.2.2]octan-3-yl carbamate C22H25FN2O2\text{C}_{22}\text{H}_{25}\text{FN}_2\text{O}_2368.40Carbamate linker, phenyl groups

The carbamate derivative demonstrates higher molecular weight and extended pharmacokinetic profiles, whereas the (2E)-isomer’s stereochemistry influences crystal packing and melting behavior.

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